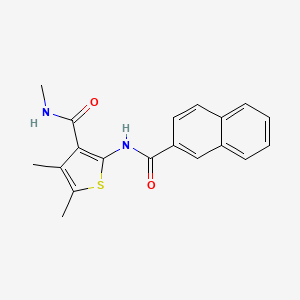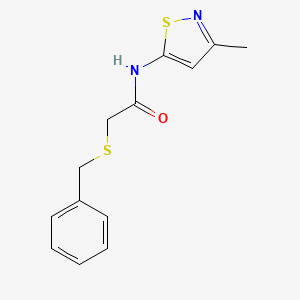
3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide, also known as PFI-3, is a small molecule inhibitor of the histone methyltransferase SETD7. It has been shown to inhibit the activity of SETD7 both in vitro and in vivo, making it a promising tool for studying the role of SETD7 in various biological processes.
Aplicaciones Científicas De Investigación
Functionalization Reactions and Theoretical Studies
Research on compounds structurally similar to 3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide, such as pyrazole and isoxazole derivatives, has been conducted to explore their functionalization reactions. These studies not only provide a fundamental understanding of the chemical properties of such compounds but also lay the groundwork for synthesizing new molecules with potential biological activities. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of certain carboxylic acids and acid chlorides with diaminopyridine, leading to the synthesis of compounds with potential antiallergic activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Synthesis of Isoxazole Derivatives
Isoxazole derivatives, closely related to the compound of interest, have been synthesized through various chemical reactions. These syntheses often involve multi-component, one-pot methods that result in compounds with potential applications in medicinal chemistry and agriculture. For example, a study described an efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine-5-carboxamide derivatives, which could serve as a basis for developing new chemical entities with desired biological activities (Muge Guleli, S. S. Erdem, N. Ocal, I. Erden, Ozlem Sari, 2019).
Antifungal and Anticonvulsant Activities
The research on pyrazole and isoxazole derivatives has also extended into the exploration of their biological properties, including antifungal and anticonvulsant activities. These studies are crucial for identifying new therapeutic agents against various diseases. For instance, novel pyrazole derivatives have been identified as effective growth inhibitors of some phytopathogenic fungi, indicating their potential as antifungal agents (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007).
Antimicrobial and Anti-Inflammatory Activities
Further research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the wide range of therapeutic applications that derivatives of isoxazole and related compounds might offer (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Propiedades
IUPAC Name |
3-phenylmethoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-14-8-4-5-9-17-14)13-10-15(19-22-13)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJFBKEJWCLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)


